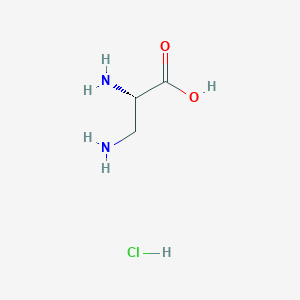

3-Amino-L-alanine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2,3-diaminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCZPYWFRTSDD-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-97-9 | |

| Record name | 2,3-Diaminopropionic acid hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride. This non-proteinogenic amino acid serves as a valuable building block in peptide synthesis and as a modulator of enzymatic activity, making it a compound of significant interest in biomedical research and drug development.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry environment at room temperature.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O₂ | [3] |

| Molecular Weight | 140.57 g/mol | [3] |

| CAS Number | 1482-97-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 231-233 °C (with decomposition) | [1][4] |

| Boiling Point | 329.9 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in water and aqueous acid. The solubility of the DL-racemic mixture is reported as 28 mg/mL in water. | [1][5] |

| Optical Rotation | [α]20/D +24° (c=2, 0.5 M HCl) | [2] |

Acidity Constants (pKa)

| Ionizable Group | Predicted pKa (Free Acid) | Experimental pKa (Free Acid, α-NH₂) | Experimental pKa (in Peptide, β-NH₂ at 37°C) | Source(s) |

| α-Carboxyl | ~2.1 | - | - | [6][7] |

| α-Amino | - | 6.67 | - | [8] |

| β-Amino | ~9.57 | - | 7.49 - 7.94 | [6][7][8] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, adapted from standard procedures for amino acids.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. For compounds that decompose, the temperature at which decomposition begins is noted.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Within 20 °C of the expected melting point (231-233 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has turned into a liquid, or at which decomposition (e.g., charring, gas evolution) is observed, is recorded as the completion of melting or the decomposition point.

-

The experiment is repeated at least twice to ensure reproducibility.

-

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by agitating an excess of the solid compound in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.

Methodology (Isothermal Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is placed in a constant-temperature water bath (e.g., 25 °C) and agitated using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Agitation is stopped, and the suspension is allowed to settle.

-

Aliquots of the supernatant are carefully withdrawn using a filtered syringe to remove any undissolved solids.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or by a colorimetric assay (e.g., ninhydrin method) after appropriate dilution.

-

The solubility is expressed in grams per 100 mL or moles per liter.

-

Determination of pKa by Potentiometric Titration

Principle: The pKa values are determined by titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH. The pKa corresponds to the pH at the midpoint of each buffering region on the titration curve.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Apparatus: A calibrated pH meter with a combination electrode, a magnetic stirrer, and a burette are used.

-

Titration Procedure:

-

A known volume of the amino acid solution is placed in a beaker with a magnetic stir bar.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued until the pH has risen significantly (e.g., to pH 12).

-

A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxyl group, continuing until the pH is low (e.g., pH 2).

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the equivalents of base or acid added.

-

The equivalence points (steepest parts of the curve) are identified.

-

The pKa values are determined from the pH at the half-equivalence points (the flattest parts of the curve, or buffering regions).

-

Biological Activity and Signaling Pathways

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-DAPA), is a non-proteinogenic amino acid that serves as a precursor for the biosynthesis of various secondary metabolites in bacteria and plants, including antibiotics and siderophores.[2][9] In some bacteria, the accumulation of L-DAPA can lead to metabolic stress by inhibiting pathways such as proline and coenzyme A biosynthesis.[2]

Of particular interest to drug development professionals is the role of 3-Amino-L-alanine as a competitive inhibitor of cystathionase (also known as cystathionine γ-lyase or CSE).[3] CSE is a key enzyme in the transsulfuration pathway, which is responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S) .[9][10] H₂S is now recognized as a critical gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[9][10]

The inhibition of CSE by compounds like this compound can therefore modulate H₂S-mediated signaling pathways. The CSE/H₂S pathway has been shown to influence several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell proliferation, survival, and inflammation.[11]

Cystathionase (CSE)/H₂S Signaling Pathway

The following diagram illustrates the central role of CSE in producing H₂S and the subsequent modulation of downstream signaling pathways. Inhibition of CSE by this compound would block the production of H₂S and consequently affect these pathways.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties and significant biological activity. Its ability to competitively inhibit cystathionase and thereby modulate the production of the gasotransmitter hydrogen sulfide makes it a valuable tool for studying the intricate roles of the CSE/H₂S signaling pathway in health and disease. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering both core data and detailed experimental protocols to facilitate further investigation and application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NP-MRD: Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519) [np-mrd.org]

- 6. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]

- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]

- 10. Role of the cystathionine γ lyase/hydrogen sul... - Pergamos [pergamos.lib.uoa.gr]

- 11. Hydrogen sulfide (H2S)/cystathionine γ-lyase (CSE) pathway contributes to the proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-L-alanine Hydrochloride (CAS: 1482-97-9) for Researchers and Drug Development Professionals

Introduction: 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride (L-Dap·HCl), is a non-proteinogenic amino acid that serves as a versatile building block in synthetic chemistry and a valuable tool in biochemical research. Its unique structure, featuring two primary amino groups, makes it a key component in the synthesis of modified peptides with enhanced biological properties and a probe for studying enzyme mechanisms. This technical guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and its role as an enzyme inhibitor, complete with detailed experimental protocols and visualizations to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is hygroscopic and should be stored in a dry environment at 2-8°C.[1][3] While it is slightly soluble in water and aqueous acids, its hydrochloride salt form enhances its solubility in aqueous solutions.[1][2]

| Property | Value | References |

| CAS Number | 1482-97-9 | [1] |

| Molecular Formula | C₃H₈N₂O₂·HCl | [1] |

| Molecular Weight | 140.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 231-233 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water and aqueous acid | [1] |

| Optical Rotation | +24° (c=2, 1 mol/L HCl) | [1] |

| Synonyms | L-2,3-Diaminopropionic acid hydrochloride, L-Dap·HCl, (S)-(+)-2,3-Diaminopropionic acid hydrochloride | [1][2] |

Applications in Peptide Synthesis

The primary application of this compound is as a non-proteinogenic amino acid in the synthesis of peptides.[2][4] The presence of a second amino group on the side chain allows for various modifications, such as the introduction of labels, cross-linking agents, or the formation of branched or cyclic peptides.

To be incorporated into a peptide chain using solid-phase peptide synthesis (SPPS), both the α-amino and β-amino groups of L-2,3-diaminopropionic acid (L-Dap) must be appropriately protected with orthogonal protecting groups. This allows for the selective removal of one protecting group while the other remains intact, enabling stepwise peptide elongation and subsequent side-chain modifications.[1][5] Commonly used protected derivatives include Fmoc-L-Dap(Boc)-OH and Boc-L-Dap(Fmoc)-OH.[1][4]

Experimental Protocol: Incorporation of Fmoc-L-Dap(Boc)-OH in Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the manual procedure for incorporating Fmoc-L-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-L-Dap(Boc)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]

-

-

Coupling of Fmoc-L-Dap(Boc)-OH:

-

In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (3 equivalents relative to the resin loading), HATU (2.85 equivalents), and DIPEA (6 equivalents) in DMF.[5]

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[5]

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the purified peptide.

-

Role as a Cystathionase Inhibitor

This compound is a known competitive inhibitor of cystathionase (also known as cystathionine γ-lyase or CTH), an enzyme that plays a crucial role in sulfur amino acid metabolism by converting cystathionine to cysteine.[7][8] Inhibition of this enzyme can have significant effects on cellular redox homeostasis and has been studied in the context of various physiological and pathological processes.

Experimental Protocol: Colorimetric Assay for Cystathionase Inhibition

This protocol describes a method to determine the inhibitory activity of this compound on cystathionase by measuring the production of cysteine.[9]

Materials:

-

Purified cystathionase (CTH) enzyme

-

This compound (inhibitor)

-

L-cystathionine (substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

Bis-Tris Propane buffer (pH 8.25)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Acidic ninhydrin reagent

-

Glacial acetic acid

-

95% Ethanol

-

96-well microplate and plate reader (560 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-cystathionine in the Bis-Tris Propane buffer.

-

Prepare a stock solution of this compound in the same buffer at various concentrations.

-

Prepare the assay buffer containing 0.5 mg/ml BSA, 50 µM PLP, and 1 mM DTT in 200 mM Bis-Tris Propane buffer (pH 8.25).

-

Prepare the acidic ninhydrin reagent as described by Gaitonde (1967).[9]

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add 35 µL of the CTH enzyme solution (crude extract or purified).

-

Add a specific volume of the this compound solution to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.

-

Add the assay buffer to a final volume of 150 µL.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the L-cystathionine solution.

-

-

Reaction Termination and Color Development:

-

After a 60-minute incubation at 37°C, terminate the reaction by adding 50 µL of glacial acetic acid to each well.[9]

-

Add 50 µL of the acidic ninhydrin reagent to each well.[9]

-

Seal the plate and heat it in a boiling water bath for 10 minutes.

-

Rapidly cool the plate in an ice bath.

-

Add 850 µL of 95% ethanol to each well and mix thoroughly.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 560 nm using a microplate reader.

-

Subtract the absorbance of a time-zero blank.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Biological Significance and Signaling Pathways

L-2,3-diaminopropionic acid is a metabolite found in various organisms, from bacteria to humans. In microorganisms, it serves as a precursor for the biosynthesis of certain antibiotics and the siderophore staphyloferrin B.[10] It is an intermediate in the diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in most bacteria and plants.[11][12] This pathway is absent in mammals, making its enzymes potential targets for antimicrobial drug development.

The biosynthesis of L-2,3-diaminopropionate can occur via the amination of serine, a reaction mediated by a pyridoxal phosphate (PLP)-dependent enzyme.[13] In the context of the DAP pathway in some bacteria and plants, L,L-diaminopimelate aminotransferase catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate, a precursor to L-lysine.[12][14]

While a direct role for this compound in specific mammalian signaling pathways is not well-documented, its incorporation into peptides has been shown to confer pH-sensitive properties. This characteristic can be exploited for drug delivery applications, where the peptide vector can respond to the acidic environment of endosomes to release its cargo.[15]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[3] Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a building block for non-proteinogenic peptides opens avenues for the development of novel therapeutics with enhanced stability and functionality. Furthermore, its inhibitory effect on cystathionase provides a tool for investigating sulfur amino acid metabolism and its implications in health and disease. The detailed protocols and structured data presented in this guide are intended to facilitate the effective and safe use of this compound in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Amino-L-alanine Hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Synthesis of 3-Amino-L-alanine Hydrochloride

Introduction

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various natural products, including antibiotics and siderophores. Its incorporation into peptides and other complex molecules is of significant interest in drug development for the creation of novel therapeutic agents. This guide provides a comprehensive overview of the chemical synthesis of this compound.

While the direct conversion of L-alanine to 3-Amino-L-alanine by functionalization of the β-methyl group is chemically challenging and not a widely established synthetic route, a robust and well-documented pathway commences from the readily available and structurally similar amino acid, L-serine. This guide will detail a common multi-step synthesis from L-serine, which involves the protection of the reactive functional groups, conversion of the hydroxyl moiety to an amino group, and subsequent deprotection to yield the desired product.

Overall Synthetic Pathway

The synthesis of this compound from L-serine can be conceptualized as a three-stage process:

-

Protection of L-serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions in subsequent steps.

-

Conversion of the Hydroxyl Group: The protected L-serine is then chemically modified to replace the hydroxyl group with a protected amino functionality. A common strategy involves the conversion of the hydroxyl to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

-

Deprotection and Salt Formation: Finally, all protecting groups are removed, and the resulting 3-Amino-L-alanine is converted to its stable hydrochloride salt.

dot

Caption: Synthetic workflow for this compound from L-serine.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from L-serine.

Stage 1: Protection of L-serine

3.1.1. Synthesis of N-Boc-L-serine

-

Objective: To protect the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group.

-

Procedure:

-

Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the suspension.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously at room temperature.

-

Continue stirring at room temperature for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-serine as a white solid.

-

3.1.2. Synthesis of N-Boc-L-serine methyl ester

-

Objective: To protect the carboxylic acid as a methyl ester.

-

Procedure:

-

Dissolve N-Boc-L-serine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-serine methyl ester.

-

Stage 2: Conversion of the Hydroxyl Group

3.2.1. Synthesis of N-Boc-O-tosyl-L-serine methyl ester

-

Objective: To convert the hydroxyl group into a good leaving group (tosylate).

-

Procedure:

-

Dissolve N-Boc-L-serine methyl ester (1.0 eq) in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography if necessary.

-

3.2.2. Synthesis of Nα-Boc-3-azido-L-alanine methyl ester

-

Objective: To introduce the azide functionality via nucleophilic substitution.

-

Procedure:

-

Dissolve N-Boc-O-tosyl-L-serine methyl ester (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Cool the mixture to room temperature and pour into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the azide product.

-

3.2.3. Synthesis of Nα-Boc-3-amino-L-alanine methyl ester

-

Objective: To reduce the azide to a primary amine.

-

Procedure:

-

Dissolve Nα-Boc-3-azido-L-alanine methyl ester (1.0 eq) in methanol.

-

Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the protected diamino acid derivative.

-

Stage 3: Deprotection and Salt Formation

3.3.1. Synthesis of this compound

-

Objective: To remove all protecting groups and form the hydrochloride salt.

-

Procedure:

-

Dissolve Nα-Boc-3-amino-L-alanine methyl ester (1.0 eq) in 6 M aqueous HCl.

-

Heat the solution at reflux (approximately 100-110 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with dichloromethane to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain a solid.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

-

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the intermediates and the final product. Note that yields can vary based on reaction scale and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-Boc-L-serine | C₈H₁₅NO₅ | 205.21 | 85-95 | 118-121 |

| N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | 219.24 | 90-98 | 52-55 |

| N-Boc-O-tosyl-L-serine methyl ester | C₁₆H₂₃NO₇S | 373.42 | 75-85 | 93-96 |

| Nα-Boc-3-azido-L-alanine methyl ester | C₉H₁₆N₄O₄ | 244.25 | 80-90 | Oil |

| Nα-Boc-3-amino-L-alanine methyl ester | C₉H₁₈N₂O₄ | 218.25 | 90-99 | Oil |

| This compound | C₃H₉ClN₂O₂ | 140.57 | 70-85 (from ester) | 228-232 (dec.) |

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved starting from L-serine. The described protocol, involving protection, functional group interconversion, and deprotection, provides a reliable pathway for obtaining this valuable non-proteinogenic amino acid for applications in research and development. Careful execution of each step and appropriate purification techniques are crucial for achieving high yields and purity of the final product. This guide serves as a foundational resource for researchers and professionals in the field of chemical synthesis and drug development.

Navigating the Solubility Landscape of 3-Amino-L-alanine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Amino-L-alanine hydrochloride in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document provides a summary of qualitative solubility information and presents a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate crucial data for their specific applications.

Core Topic: Solubility of this compound

This compound, a non-proteinogenic amino acid, serves as a vital building block in the synthesis of novel peptides and other specialized chemicals.[1] Its solubility profile is a fundamental physicochemical property that dictates its handling, formulation, and reaction conditions. Generally, as a hydrochloride salt of an amino acid, it exhibits higher solubility in aqueous and polar protic solvents and limited solubility in non-polar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound and its related compounds in various solvents. This information provides a foundational understanding for solvent selection in experimental design.

| Compound | Solvent | Solubility Description |

| This compound | Water | Slightly Soluble[1][2] |

| This compound | Aqueous Acid | Slightly Soluble[1][2] |

| DL-2,3-Diaminopropionic acid monohydrochloride | DMSO | Soluble |

| L-Alanine | Ethanol | Slightly Soluble |

| L-Alanine | Ether | Insoluble |

| L-Alanine | Acetone | Insoluble |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a robust and reliable experimental protocol is essential. The following details a standard gravimetric method for determining the solubility of this compound in a target organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.

Apparatus and Reagents

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

-

-

Reagents:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Procedure

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any suspended particles.

-

Gravimetric Analysis: Transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a watch glass or beaker).

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Mass Determination: Once the solvent is completely evaporated and the residue is dry, cool the container to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S = (m₂ - m₁) / V × 100

where:

-

m₁ is the mass of the empty container (g)

-

m₂ is the mass of the container with the dried solute (g)

-

V is the volume of the filtrate taken for analysis (mL)

-

Alternative Analytical Methods

For compounds with low solubility or when higher precision is required, other analytical techniques can be employed to determine the concentration of the solute in the saturated solution. These methods include:

-

High-Performance Liquid Chromatography (UPLC/HPLC): This technique is highly sensitive and can separate the analyte from any impurities.[3]

-

Spectrophotometry (e.g., using Ninhydrin): The ninhydrin colorimetric method can be used for the quantitative analysis of amino acids.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate data to support their drug development and chemical synthesis endeavors.

References

molecular structure of 3-Amino-L-alanine hydrochloride

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, purification, and biological role of this compound (CAS No. 1482-97-9). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid. Its structure consists of a propanoic acid backbone with amino groups at the α and β positions. The L-configuration refers to the stereochemistry at the α-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1482-97-9 | [][2] |

| Molecular Formula | C₃H₉ClN₂O₂ | [][2] |

| Molecular Weight | 140.57 g/mol | [][2] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 231-233 °C (decomposes) | [] |

| Solubility | Slightly soluble in water and aqueous acids | [] |

| Optical Rotation | [α]20/D +24° ± 2° (c=2 in 0.5 M HCl) | [3] |

| Synonyms | L-2,3-Diaminopropionic acid hydrochloride, (S)-(+)-2,3-Diaminopropionic acid hydrochloride, H-Dap-OH·HCl | [4] |

Synthesis and Purification

Biosynthesis

In biological systems, L-2,3-diaminopropionic acid (the free base of the title compound) is a precursor for antibiotics and the siderophore staphyloferrin B in Staphylococcus aureus.[5] Its biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then oxidatively hydrolyzed by SbnB to yield L-2,3-diaminopropionic acid.[5]

Caption: Biosynthesis of L-2,3-diaminopropionic acid.

Chemical Synthesis

A common laboratory synthesis of 2,3-diaminopropionic acid derivatives starts from protected amino acids like serine. The following is a representative protocol for the synthesis of methyl 2,3-diaminopropanoate, a closely related derivative.

Experimental Protocol: Synthesis of Methyl 2,3-diaminopropanoate [6]

-

Deprotection: Treat methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (1 mmol) with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (2 mL) for 3 hours at room temperature.

-

Solvent Removal: Remove the solvent under vacuum.

-

Acid Removal: Dissolve the residue in a 10% acetic acid solution and freeze-dry for 24 hours.

-

Washing: Re-dissolve the residue in water and freeze-dry. Repeat this step three times to afford a crystalline solid.

Caption: Workflow for the synthesis of methyl 2,3-diaminopropanoate.

Purification

Recrystallization is a standard method for the purification of amino acid hydrochlorides.

Experimental Protocol: General Recrystallization Procedure [7]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot aqueous ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum.

Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| α-H | ~4.4 | Multiplet | Based on data for methyl 2,3-diaminopropanoate.[6] |

| β-H₂ | ~3.5 | Multiplet | Based on data for methyl 2,3-diaminopropanoate.[6] |

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~175-180 | Similar to other amino acids. |

| Cα | ~50-55 | Similar to other amino acids. |

| Cβ | ~40-45 | Downfield shift due to the second amino group compared to L-alanine. |

Table 4: Expected FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected Wavenumber Range | Vibration Mode |

| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |

| N-H (Amine salt) | 3200-2800 (broad) | Stretching |

| C=O (Carboxylic acid) | ~1720 | Stretching |

| N-H (Amine salt) | ~1600 and ~1500 | Bending |

| C-N | ~1200 | Stretching |

Mass Spectrometry Fragmentation: In mass spectrometry, the fragmentation of protonated amino acids typically involves the loss of water (-18 Da), ammonia (-17 Da), and the carboxyl group as formic acid (-46 Da) or CO and H₂O (-46 Da).[8] For this compound, characteristic fragments would likely arise from the loss of one or both amino groups and the carboxyl group.

Biological Role and Signaling Pathways

Inhibition of Cystathionine γ-lyase

3-Amino-L-alanine is a known competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway that produces cysteine.[9] By inhibiting CSE, it can affect the levels of hydrogen sulfide (H₂S), a gaseous signaling molecule, and glutathione, a key antioxidant.

Caption: Inhibition of Cystathionine γ-lyase by 3-Amino-L-alanine.

Potential Effects on Cellular Signaling

While direct studies on the signaling pathways affected by this compound are limited, the effects of the related amino acid L-alanine on cellular signaling can provide insights. L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, and to protect pancreatic β-cells from apoptosis.[10][11] It also affects membrane potential in insulin-secreting cells through Na⁺-coupled transport.[12] Given its structural similarity, 3-Amino-L-alanine may have similar effects, although this requires experimental verification.

References

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DL -2,3-Diaminopropionic acid 98 54897-59-5 [sigmaaldrich.com]

- 5. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LabXchange [labxchange.org]

- 8. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of alanine on insulin-secreting cells: patch-clamp and single cell intracellular Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Amino-L-alanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-L-alanine hydrochloride, a non-proteinogenic amino acid, is a molecule of significant interest in biochemical and pharmacological research. Its primary recognized biological activity is the competitive inhibition of cystathionine γ-lyase (CSE or CTH), a key enzyme in the transsulfuration pathway. This inhibition disrupts cellular redox homeostasis by depleting levels of L-cysteine and, consequently, the major endogenous antioxidant, glutathione (GSH). The downstream effects of this disruption include the induction of oxidative stress and the modulation of critical signaling pathways, such as the Nrf2 and NF-κB pathways, which are central to the cellular stress response and inflammation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on signaling pathways, and potential cellular consequences. Detailed experimental protocols for assessing its activity and a summary of available quantitative data are also presented.

Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid, is a structural analog of the proteinogenic amino acid L-alanine. Supplied as a hydrochloride salt to improve its stability and solubility, this compound has been utilized as a tool to probe the function of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE). CSE plays a crucial role in sulfur amino acid metabolism, catalyzing the conversion of cystathionine to L-cysteine, α-ketobutyrate, and ammonia. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that is paramount for protecting cells from oxidative damage.

By inhibiting CSE, this compound serves as a valuable pharmacological agent to study the physiological and pathological roles of CSE and the consequences of GSH depletion. This guide will delve into the known biological activities of this compound, with a focus on its enzymatic inhibition, the resultant cellular effects, and the signaling pathways it modulates.

Mechanism of Action: Inhibition of Cystathionine γ-Lyase

The principal molecular target of 3-Amino-L-alanine is cystathionine γ-lyase (CSE). It acts as a competitive inhibitor of this enzyme.[1] L-2,3-Diaminopropionic acid, the free base of the hydrochloride salt, has been shown to be both a substrate and a competitive inhibitor of rat liver cystathionase.[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 3-Amino-L-alanine on cystathionase has been quantified, providing valuable parameters for researchers.

| Compound | Enzyme | Substrate | Inhibition Type | K_i_ | K_m_ (as substrate) | Source |

| L-2,3-Diaminopropionic acid | Rat Liver Cystathionase (CTH) | L-Homoserine | Competitive | 1 mM | 1 mM | [1] |

Cellular Effects and Biological Consequences

The inhibition of cystathionine γ-lyase by this compound initiates a cascade of cellular events, primarily stemming from the depletion of L-cysteine and glutathione.

Depletion of Glutathione and Induction of Oxidative Stress

By blocking the synthesis of L-cysteine, 3-Amino-L-alanine leads to a reduction in the intracellular pool of glutathione.[2] GSH is a critical scavenger of reactive oxygen species (ROS), and its depletion results in a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of cellular components, including lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to oxidative stress. The depletion of glutathione can impair the function of the mitochondrial electron transport chain, leading to decreased ATP production and further increases in ROS generation.[2] This can ultimately trigger pathways of programmed cell death (apoptosis).

Neurotoxicity of Related Compounds

While direct evidence for the neurotoxicity of this compound is limited, its derivatives, β-N-methylamino-L-alanine (BMAA) and β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), are well-documented neurotoxins. These compounds are implicated in neurodegenerative diseases and their mechanisms of toxicity include excitotoxicity through glutamate receptor activation and the induction of oxidative stress.[3] The study of 3-Amino-L-alanine can provide insights into the fundamental mechanisms that may be shared with these more potent neurotoxins.

Modulation of Signaling Pathways

The cellular stress induced by this compound-mediated cystathionase inhibition leads to the activation of key signaling pathways involved in the cellular defense response.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Oxidative stress is a known activator of the NF-κB pathway. The interplay between the Nrf2 and NF-κB pathways is complex, with both synergistic and antagonistic interactions reported under different cellular contexts.

Mandatory Visualizations

Caption: Inhibition of cystathionase by this compound.

Caption: Cellular stress signaling pathways modulated by oxidative stress.

Caption: General experimental workflow for studying the biological effects.

Experimental Protocols

Cystathionine γ-Lyase (CSE) Activity Assay

This protocol is adapted from methods designed to measure CSE activity through the detection of its product, L-cysteine.

Principle: CSE catalyzes the conversion of cystathionine to L-cysteine. The produced L-cysteine is then quantified.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Substrate solution: 10 mM L-cystathionine in Assay Buffer

-

Pyridoxal-5'-phosphate (PLP) solution: 1 mM in water

-

Detection Reagent (e.g., based on Ellman's reagent or a fluorescence-based probe for thiols)

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates in ice-cold Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

In a 96-well plate, add the sample (lysate), PLP solution, and Assay Buffer.

-

To initiate the reaction, add the L-cystathionine substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate CSE activity based on a standard curve of L-cysteine.

Intracellular Glutathione (GSH) Assay

This protocol outlines a common method for measuring intracellular GSH levels.[4][5][6]

Principle: The assay is based on the reaction of GSH with a chromogenic or fluorogenic reagent.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

GSH detection kit (commercially available kits are recommended for reproducibility)

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells according to the protocol provided with the GSH detection kit.

-

Centrifuge the lysate to remove cell debris.

-

Transfer the supernatant to a new plate.

-

Add the reagents from the kit to the supernatant.

-

Incubate as recommended by the manufacturer.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify the GSH concentration by comparing the readings to a GSH standard curve.

Western Blot Analysis for Nrf2 and NF-κB Activation

This protocol describes the detection of Nrf2 and NF-κB (p65 subunit) protein levels and their activation state (nuclear translocation).[7][8][9]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Materials:

-

Treated cells

-

PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit (for translocation studies)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-p65 NF-κB, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer or perform nuclear/cytoplasmic fractionation.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin for whole-cell lysates, lamin B1 for nuclear fractions).

Conclusion

This compound is a valuable research tool for investigating the roles of cystathionine γ-lyase and the consequences of its inhibition. Its ability to deplete cellular glutathione levels and induce oxidative stress makes it a useful compound for studying cellular responses to redox imbalance. The subsequent modulation of key signaling pathways like Nrf2 and NF-κB highlights its potential for dissecting the complex interplay between metabolism, oxidative stress, and cellular regulation. While more research is needed to fully elucidate the direct cellular effects of this compound, particularly in comparison to its more toxic derivatives, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in this area. The provided protocols and quantitative data offer practical guidance for designing and interpreting experiments aimed at further unraveling the biological activity of this intriguing molecule.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSH-Glo™ Glutathione Assay Protocol [promega.com]

- 5. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Amino-L-alanine Hydrochloride: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine hydrochloride, also known as (S)-2,3-diaminopropanoic acid hydrochloride, is a non-proteinogenic amino acid that has garnered significant attention as a versatile chiral building block in organic synthesis. Its inherent chirality and bifunctional nature, possessing two primary amine groups and a carboxylic acid, make it a valuable precursor for the synthesis of a wide array of complex molecules, including peptides, heterocyclic compounds, and chiral ligands. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in asymmetric synthesis and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder that is hygroscopic and soluble in water and slightly soluble in aqueous acids.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1482-97-9 | [3] |

| Molecular Formula | C₃H₉ClN₂O₂ | [3] |

| Molecular Weight | 140.57 g/mol | [3] |

| Melting Point | 231-233 °C (decomposes) | [2][4] |

| Boiling Point | 329.9 °C at 760 mmHg | [2][4] |

| Flash Point | 153.3 °C | [2][4] |

| Appearance | Off-white crystalline powder | [1][2] |

| Optical Rotation | [α]²⁰/D +24±2°, c = 2% in 0.5 M HCl | [4] |

| Storage Temperature | 2-8°C | [2][4] |

| Solubility | Slightly soluble in water and aqueous acid | [2] |

Core Applications as a Chiral Building Block

The synthetic utility of this compound stems from its stereochemically defined center and the differential reactivity of its functional groups. These features allow for its use in a variety of applications, primarily in the pharmaceutical and chemical industries.[2]

Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides containing non-proteinogenic amino acids.[2] The incorporation of this diamino acid can introduce unique structural constraints and functionalities into peptides, potentially enhancing their biological activity and stability. It is particularly useful in solid-phase peptide synthesis (SPPS) for creating novel peptide sequences with potential therapeutic properties.[2][5]

Synthesis of Chiral Heterocycles

The vicinal diamine motif of this compound serves as a versatile precursor for the construction of various chiral heterocyclic scaffolds. These heterocycles are prevalent in many biologically active compounds and approved drugs. By strategically protecting and reacting the amino and carboxyl groups, a diverse range of nitrogen-containing heterocycles can be synthesized with high stereochemical control.

Asymmetric Synthesis and Chiral Ligands

While direct applications as a chiral auxiliary to induce stereoselectivity are not extensively documented in readily available literature, the inherent chirality of this compound makes it an attractive starting material for the synthesis of more complex chiral auxiliaries and ligands for asymmetric catalysis.[6] The diamine functionality can be readily modified to create bidentate ligands capable of coordinating with metal centers, thereby facilitating a wide range of enantioselective transformations.

Experimental Protocols

Detailed methodologies for the utilization of this compound and its derivatives are crucial for successful synthesis. The following protocols provide step-by-step instructions for key transformations.

Protocol 1: N-Protection of 3-Amino-L-alanine for Peptide Synthesis

To selectively functionalize the α- or β-amino group, orthogonal protection strategies are employed. This protocol outlines a general procedure for the protection of the amino groups, a critical first step in peptide synthesis.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (2.5 equivalents) to the solution with stirring.

-

Slowly add a solution of Boc₂O (1.1 equivalents) or Fmoc-Cl (1.1 equivalents) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-protected product.

| Reagent | Molar Ratio (to substrate) | Purpose |

| This compound | 1 | Starting material |

| Boc₂O or Fmoc-Cl | 1.1 | Protecting group |

| Sodium bicarbonate | 2.5 | Base |

Protocol 2: Synthesis of a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a protected 3-Amino-L-alanine derivative into a peptide chain on a solid support.

Materials:

-

Fmoc-protected 3-Amino-L-alanine derivative

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine in DMF (20%)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected 3-Amino-L-alanine derivative (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

| Reagent | Molar Ratio (to resin capacity) | Purpose |

| Fmoc-protected amino acid | 3 | Building block |

| DIC | 3 | Coupling agent |

| HOBt | 3 | Coupling additive |

| Piperidine (20% in DMF) | - | Fmoc deprotection |

| TFA cocktail | - | Cleavage and deprotection |

Protocol 3: Synthesis of a Chiral Pyrazolone Heterocycle

This protocol outlines a general pathway for the synthesis of a chiral pyrazolone from an amino acid hydrazide, which can be derived from this compound.

Materials:

-

3-Amino-L-alanine hydrazide hydrochloride (synthesized from the corresponding ester)

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Sodium carbonate solution

Procedure:

-

Dissolve the 3-Amino-L-alanine hydrazide hydrochloride (1 equivalent) in absolute ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Wash the residue with a saturated sodium carbonate solution to neutralize any remaining acid.

-

Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the purified chiral pyrazolone.

| Reagent | Molar Ratio (to hydrazide) | Purpose |

| 3-Amino-L-alanine hydrazide HCl | 1 | Starting material |

| Ethyl acetoacetate | 1.1 | Co-reactant |

| Glacial acetic acid | Catalytic | Catalyst |

Visualizing Synthetic Pathways and Workflows

Graphical representations of experimental workflows and reaction pathways can significantly aid in understanding the synthetic strategies employing this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: General pathway for chiral heterocycle synthesis.

Caption: Logical relationship of 3-Amino-L-alanine HCl as a chiral building block.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex organic molecules. Its utility in constructing non-proteinogenic peptides and diverse heterocyclic scaffolds makes it an invaluable tool for drug discovery and development. The experimental protocols and synthetic workflows presented in this guide offer a practical framework for researchers to harness the full potential of this unique chiral synthon. Further exploration into its application as a direct chiral auxiliary in asymmetric reactions is a promising area for future research, which could unlock new and efficient pathways to a wider range of enantiomerically pure compounds.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid with a range of biological activities. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as an enzyme inhibitor and its impact on key metabolic pathways. This document provides a comprehensive overview of its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these properties, intended to support further research and drug development efforts.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of this compound is through the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP is a vital cofactor for a multitude of enzymes, particularly those involved in amino acid metabolism.

Target Enzyme: Cystathionine γ-lyase (Cystathionase)

The principal molecular target of this compound is cystathionine γ-lyase (CSE) , also known as cystathionase. Commercial suppliers of this compound have identified it as a substrate and a competitive inhibitor of this enzyme.[1] CSE is a key enzyme in the reverse transsulfuration pathway, which is responsible for the synthesis of L-cysteine from L-methionine.

Proposed Inhibitory Mechanism

As a competitive inhibitor, this compound likely binds to the active site of cystathionine γ-lyase, competing with the natural substrate, L-cystathionine. The structural similarity of 3-Amino-L-alanine to substrates of PLP-dependent enzymes allows it to interact with the enzyme's active site. The inhibition of CSE disrupts the normal catalytic cycle of the enzyme, leading to a reduction in the production of L-cysteine.

The general mechanism for PLP-dependent enzyme catalysis involves the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP. It is plausible that 3-Amino-L-alanine, possessing two amino groups, interacts with the PLP cofactor in the active site, leading to the formation of an inhibitory complex.

-

Diagram of the Proposed Competitive Inhibition of Cystathionine γ-lyase

References

An In-depth Technical Guide to the Commercial Availability of 3-Amino-L-alanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, properties, and handling of 3-Amino-L-alanine hydrochloride (CAS No. 1482-97-9). This non-proteinogenic amino acid serves as a crucial building block in the synthesis of novel peptides and other specialized organic molecules, making it a compound of significant interest in pharmaceutical and biochemical research.[1][2]

Chemical and Physical Properties

This compound, also known as L-α,β-diaminopropionic acid hydrochloride, is typically supplied as a white to off-white crystalline powder.[1][3] It is hygroscopic and should be stored in a dry environment, typically at 2-8°C.[1][3][4] The compound is soluble in water and aqueous acids.[1][5]

Key Properties:

| Property | Value |

| CAS Number | 1482-97-9[1][4][6] |

| Molecular Formula | C₃H₈N₂O₂·HCl (or C₃H₉ClN₂O₂)[1][4][6] |

| Molecular Weight | 140.57 g/mol [1][4][6] |

| Melting Point | 231-233 °C (decomposes)[1][3][4] |

| Appearance | White to off-white crystalline powder[1][3][7] |

| Storage Temperature | 2-8°C[1][3][4] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, often exceeding 98-99%. The compound is available in various quantities, from milligrams to kilograms, to suit both small-scale research and larger development projects.

Table of Commercial Suppliers and Product Specifications:

| Supplier | Product Number (Example) | Purity | Available Quantities |

| TCI Chemicals | D1009 | >98.0% | 200mg, 1g, 5g |

| Sigma-Aldrich (Merck) | 31170 | ≥98% | 1g, 5g |

| Alfa Aesar | L14798 | 98% | 1g, 5g |

| Chemsigma International Co., Ltd. | Varies | 99.00% | Inquire |

| Sichuan HongRi Pharma-Tech Co.,Ltd. | Varies | 98% | Inquire |

Note: Product numbers, available quantities, and purity levels are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

A common method for the purification of this compound is recrystallization. The compound can be dissolved in water to form needles and then recrystallized from aqueous ethanol.[2]

While a specific protocol for this compound was not detailed in the search results, a general approach for the analysis of alanine enantiomers using High-Performance Liquid Chromatography (HPLC) is presented below. This methodology can be adapted for the quality control of this compound. The separation of enantiomers often requires derivatization to form diastereomers that can be resolved on a standard chiral column.

Objective: To separate and quantify L-alanine and its D-enantiomer.

Materials:

-

L-alanine isopropyl ester hydrochloride (and its D-enantiomer for reference)

-

Acetyl Glucose Isothiocyanate (GITC) solution (derivatizing agent)

-

Triethylamine solution (alkaline catalyst)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., C18)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the alanine isopropyl ester hydrochloride sample in an alkaline solution, such as a triethylamine solution.

-

Add the GITC solution to the sample. The isothiocyanate group of GITC will react with the amino group of alanine to form a thiourea derivative. This reaction creates diastereomers from the enantiomers.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a reverse-phase method with isocratic elution. The mobile phase could consist of a mixture of acetonitrile and water.

-

Monitor the elution of the diastereomers using a UV detector.

-

The two diastereomers will have different retention times, allowing for their separation and quantification.

-

Expected Outcome: The HPLC chromatogram will show two distinct peaks corresponding to the derivatized L- and D-alanine enantiomers, enabling the determination of the enantiomeric purity of the sample.[8]

Applications in Research and Development

This compound is a valuable building block in several areas of research:

-

Peptide Synthesis: It is used to incorporate a non-proteinogenic amino acid into peptide chains, which can lead to novel therapeutic agents with unique properties.[1][2]

-

Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.[1]

-

Biochemical Research: The compound is used to study the structure and function of proteins and enzymes, and to investigate metabolic pathways.[1][5]

Visualizing a Related Biochemical Pathway: The Glucose-Alanine Cycle